A common synthetic route for 7-Azaspiro[3.5]nonan-6-one derivatives utilizes the reaction between a substituted cyclopentanone and an appropriately functionalized amine. For instance, the synthesis of 6-(2-(5-cyclopropyl-3-(3,5-dichloropyridin-4-yl)isoxazol-4-yl)-7-azaspiro[3.5]non-1-en-7-yl)-4-(trifluoromethyl)quinoline-2-carboxylic acid (BMS-986318) involves a multi-step process where a 7-Azaspiro[3.5]nonane core structure is constructed, followed by the introduction of various substituents. []
The chemical reactivity of 7-Azaspiro[3.5]nonan-6-one stems from the presence of the ketone group and the nitrogen atom in the azepane ring. These functional groups can undergo a variety of reactions, making it a versatile building block in organic synthesis. For instance, the nitrogen atom can be alkylated or acylated to introduce diverse substituents. [] The ketone functionality can be transformed into various other functional groups, such as alcohols, through reactions like reduction or Grignard additions. []
The primary application of 7-Azaspiro[3.5]nonan-6-one and its derivatives, based on the provided papers, lies within the field of medicinal chemistry. Specifically, BMS-986318, a derivative of 7-Azaspiro[3.5]nonan-6-one, has been identified as a potent nonbile acid FXR agonist. [] FXR agonists are a class of drugs that activate the farnesoid X receptor, a nuclear receptor that plays a crucial role in regulating bile acid metabolism, lipid homeostasis, and glucose metabolism. Activation of FXR has shown therapeutic potential for treating metabolic disorders such as nonalcoholic steatohepatitis (NASH), a fatty liver disease characterized by inflammation and liver damage. [] BMS-986318 demonstrated efficacy in a mouse model of liver cholestasis and fibrosis, supporting its potential as a treatment for NASH. []
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7